molecular formula C14H10N4O2 B5632528 1-(4-Nitrophenyl)-5-phenyltriazole

1-(4-Nitrophenyl)-5-phenyltriazole

Cat. No.: B5632528
M. Wt: 266.25 g/mol
InChI Key: CDJKPYLEBBSTGR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyltriazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group at the first position and a phenyl group at the fifth position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-5-phenyltriazole can be synthesized through a cyclization reaction involving the appropriate precursors. One common method involves the reaction of 4-nitrophenylhydrazine with phenylacetylene in the presence of a copper catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-5-phenyltriazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dipolarophiles, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Cycloaddition: Dipolarophiles such as azides or nitriles under thermal or photochemical conditions.

Major Products:

    Reduction: 1-(4-Aminophenyl)-5-phenyltriazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Cycloaddition: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyltriazole has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-5-phenyltriazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1,2,3-triazole: Similar structure but lacks the phenyl group at the fifth position.

    1-Phenyl-1,2,3-triazole: Similar structure but lacks the nitrophenyl group.

    4-Nitrophenyl-1,2,3-triazole: Similar structure but the nitrophenyl group is at a different position.

Uniqueness: 1-(4-Nitrophenyl)-5-phenyltriazole is unique due to the presence of both the nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and materials science .

Properties

IUPAC Name

1-(4-nitrophenyl)-5-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKPYLEBBSTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319898
Record name 1-(4-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1225-76-9
Record name 1-(4-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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